

# BR101801 Cell-Based Assay Optimization: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Bosmolisib*

Cat. No.: *B12380217*

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## Introduction

BR101801, also known as **Bosmolisib**, is a potent, first-in-class small molecule inhibitor that uniquely targets both the gamma and delta isoforms of phosphoinositide 3-kinase (PI3K $\gamma/\delta$ ) and the DNA-dependent protein kinase (DNA-PK).<sup>[1][2][3][4]</sup> This dual mechanism of action allows BR101801 to concurrently disrupt cancer cell growth signals mediated by the PI3K pathway and induce cell cycle arrest and apoptosis by inhibiting DNA-PK, a crucial enzyme in the DNA damage response (DDR) pathway.<sup>[3][5][6][7]</sup> Furthermore, this triple inhibition has been shown to decrease the stability of the oncogenic protein c-Myc.<sup>[1][3][5]</sup> BR101801 has demonstrated efficacy in sensitizing various human solid cancer cells to radiation-induced DNA damage and has shown synergistic effects with chemotherapeutic agents like doxorubicin.<sup>[1][8]</sup>

These application notes provide detailed protocols for a suite of cell-based assays to characterize and optimize the cellular activity of BR101801. The included methodologies are designed to enable researchers to robustly assess the compound's impact on cell viability, DNA damage, apoptosis, cell cycle progression, and target engagement.

## Data Presentation

### Table 1: In Vitro IC<sub>50</sub> Values of BR101801 in Various Cancer Cell Lines

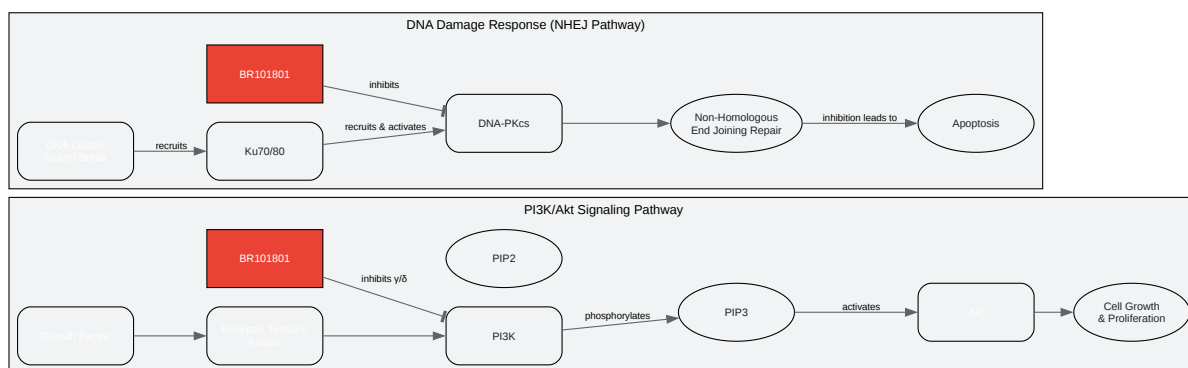
Cell Line	Cancer Type	Assay Type	IC50 (nM)
SU-DHL-4	Non-Hodgkin's Lymphoma	Cell Viability	15
SU-DHL-6	Non-Hodgkin's Lymphoma	Cell Viability	25
SU-DHL-10	Non-Hodgkin's Lymphoma	Cell Viability	10
DOHH-2	Non-Hodgkin's Lymphoma	Cell Viability	30
HCT116	Colorectal Cancer	Colony Formation	Not specified
HT-29	Colorectal Cancer	Colony Formation	Not specified
H460	Lung Cancer	Colony Formation	Not specified
A549	Lung Cancer	Colony Formation	Not specified
MCF7	Breast Cancer	Colony Formation	Not specified
MDA-MB-231	Breast Cancer	Colony Formation	Not specified

Biochemical IC50 values of BR101801 are 15 nM for PI3K- $\gamma$ , 2 nM for PI3K- $\delta$ , and 6 nM for DNA-PK.[4]

## Table 2: Summary of Optimized Parameters for BR101801 Cell-Based Assays

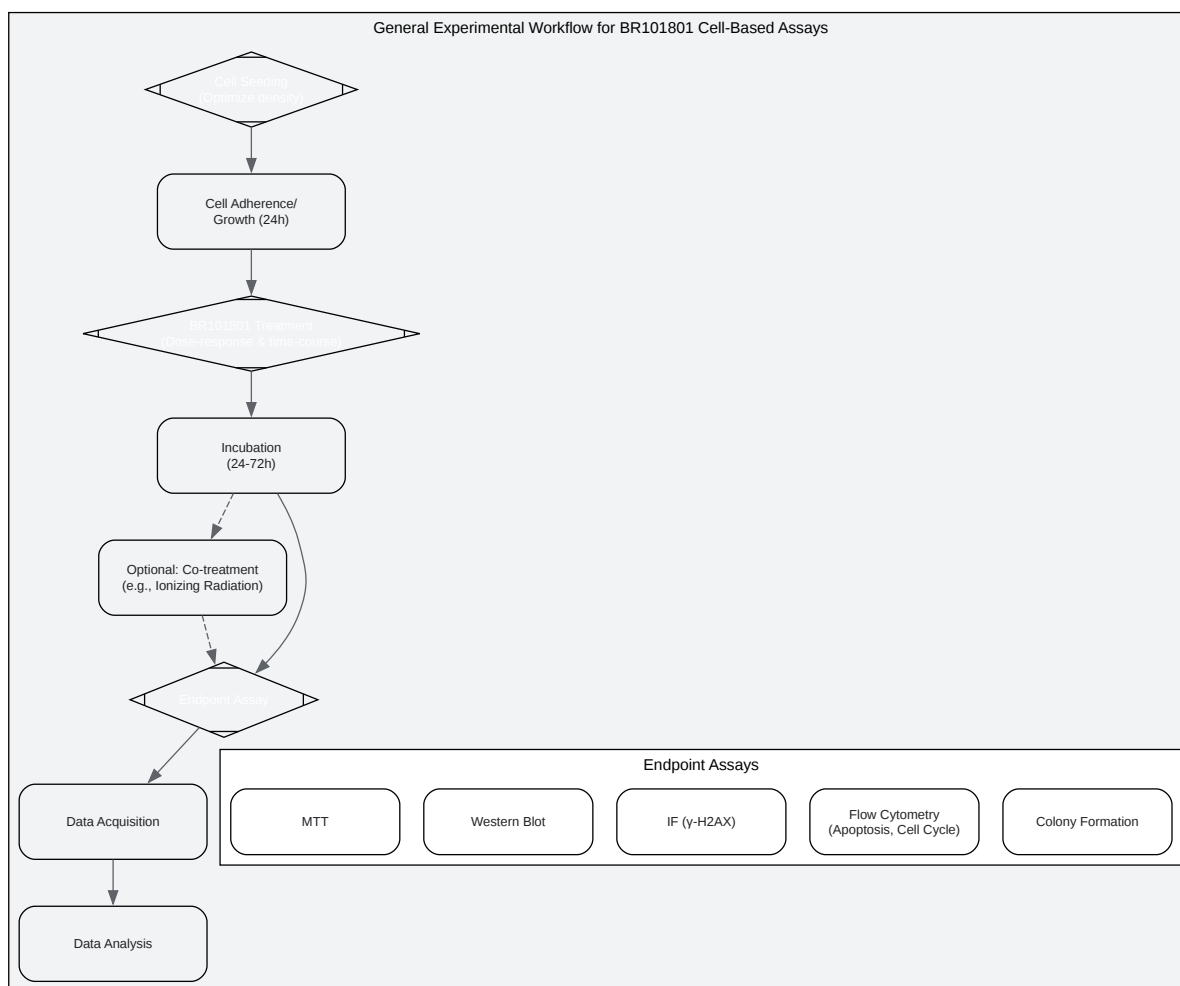
Assay	Key Optimization Parameter	Recommended Range/Value
Cell Viability (MTT)	Cell Seeding Density	5,000 - 10,000 cells/well (96-well plate)
BR101801 Concentration Range	0.1 nM - 10 $\mu$ M	
Incubation Time	72 hours	
Western Blot	Protein Loading	
Primary Antibody Dilution (p-DNA-PKcs S2056)	1:1000	20 - 40 $\mu$ g per lane
Primary Antibody Dilution (p-Akt S473)	1:1000	
$\gamma$ -H2AX Immunofluorescence	BR101801 Pre-treatment Time	24 hours
Ionizing Radiation (IR) Dose	2 - 4 Gy	
Fixation	4% Paraformaldehyde	
Apoptosis (Annexin V/PI)	BR101801 Incubation Time	
Staining Time	15 - 20 minutes	48 hours
Cell Cycle Analysis	Fixation	70% Ethanol
RNase A Treatment	30 minutes at 37°C	
Colony Formation	Cell Seeding Density	200 - 1000 cells/well (6-well plate)
Incubation Time	10 - 14 days	

## Signaling Pathways and Experimental Workflows



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Caption: Signaling pathways targeted by BR101801.



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Caption: General experimental workflow for BR101801 assays.

## Experimental Protocols

### Cell Viability Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

#### Materials:

- Cancer cell lines (e.g., HCT116, MDA-MB-231, SU-DHL-4)
- Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
- BR101801 stock solution (e.g., 10 mM in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Protocol:

- Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of BR101801 in complete medium.
- Remove the medium from the wells and add 100  $\mu$ L of the BR101801 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate for 72 hours.

- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Subtract the absorbance of the no-cell control from all other readings.
- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot cell viability against the log of BR101801 concentration and determine the IC50 value using non-linear regression.

## Western Blot for PI3K/Akt and DNA-PK Pathway Inhibition

Principle: Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt and DNA-PK pathways, providing a direct measure of BR101801's target engagement.

Materials:

- Cancer cell lines
- 6-well plates
- BR101801
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes

- Blocking buffer (5% BSA in TBST for phospho-antibodies)
- Primary antibodies: anti-p-DNA-PKcs (S2056), anti-DNA-PKcs, anti-p-Akt (S473), anti-Akt, anti-GAPDH or  $\beta$ -actin
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of BR101801 for the desired time (e.g., 2-24 hours).
- To assess DNA-PK inhibition, induce DNA damage with ionizing radiation (e.g., 10 Gy) or etoposide 1 hour before harvesting.
- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Determine protein concentration using a BCA assay.
- Denature 20-40  $\mu$ g of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using an ECL substrate and an imaging system.
- For loading controls, strip and re-probe the membrane with an antibody against total protein or a housekeeping protein.



**Data Analysis:**

- Quantify band intensities using densitometry software.
- Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.
- Express the results as a percentage of the vehicle-treated control.

## **$\gamma$ -H2AX Immunofluorescence for DNA Damage**

**Principle:** This assay visualizes and quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX ( $\gamma$ -H2AX), which forms foci at the sites of DNA damage.

**Materials:**

- Cancer cell lines
- Coverslips in 24-well plates
- BR101801
- Ionizing radiation source (optional)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (0.5% Triton X-100 in PBS)
- Blocking buffer (5% BSA in PBS)
- Primary antibody: anti- $\gamma$ -H2AX (Ser139)
- Fluorescently-labeled secondary antibody
- DAPI for nuclear counterstaining
- Antifade mounting medium

- Fluorescence microscope

#### Protocol:

- Seed cells on coverslips in 24-well plates and allow them to adhere overnight.
- Pre-treat cells with BR101801 (e.g., 1  $\mu$ M) for 24 hours.[8]
- Irradiate cells (e.g., 2 or 4 Gy) and incubate for a further 1 to 24 hours.[8]
- Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
- Wash with PBS and block with 5% BSA for 1 hour.
- Incubate with anti- $\gamma$ -H2AX primary antibody overnight at 4°C.
- Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
- Wash with PBS and counterstain nuclei with DAPI.
- Mount the coverslips on microscope slides with antifade medium.
- Image the cells using a fluorescence microscope and count the number of  $\gamma$ -H2AX foci per nucleus.

#### Data Analysis:

- Quantify the average number of  $\gamma$ -H2AX foci per cell for each treatment condition.
- Compare the number of foci in BR101801-treated cells versus controls, with and without irradiation.

## Apoptosis Assay by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to

the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

#### Materials:

- Cancer cell lines
- 6-well plates
- BR101801
- Annexin V-FITC (or other fluorophore)
- Propidium Iodide (PI) solution
- 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl<sub>2</sub>)
- Flow cytometer

#### Protocol:

- Seed cells in 6-well plates and treat with BR101801 for 48 hours.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI solution.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within 1 hour.

#### Data Analysis:

- Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.
- Quantify the percentage of cells in each quadrant:
  - Lower-left (Annexin V-/PI-): Viable cells
  - Lower-right (Annexin V+/PI-): Early apoptotic cells
  - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
  - Upper-left (Annexin V-/PI+): Necrotic cells

## Cell Cycle Analysis

Principle: This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

#### Materials:

- Cancer cell lines
- 6-well plates
- BR101801
- Ice-cold 70% ethanol
- PBS
- PI staining solution (containing PI and RNase A)
- Flow cytometer

#### Protocol:

- Seed cells in 6-well plates and treat with BR101801 for 24-48 hours.

- Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
- Incubate at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
- Analyze the samples on a flow cytometer.

#### Data Analysis:

- Generate a histogram of PI fluorescence intensity.
- Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.

## Colony Formation Assay

**Principle:** This assay assesses the long-term ability of single cells to proliferate and form colonies, providing a measure of clonogenic survival after treatment with BR101801, alone or in combination with radiation.

#### Materials:

- Cancer cell lines
- 6-well plates
- BR101801
- Complete culture medium
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

#### Protocol:

- Seed a low, optimized number of cells (e.g., 200-1000 cells/well) into 6-well plates.
- Allow cells to attach for 24 hours.
- Treat with BR101801 for a defined period (e.g., 24 hours or continuously). For combination studies, irradiate the cells after BR101801 pre-treatment.
- Replace the treatment medium with fresh complete medium.
- Incubate for 10-14 days, until visible colonies are formed.
- Wash the wells with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
- Gently wash with water and allow the plates to air dry.
- Count the number of colonies (typically defined as a cluster of >50 cells).

#### Data Analysis:

- Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100%.
- Calculate the Surviving Fraction (SF) = (number of colonies formed after treatment) / (number of cells seeded x PE).
- Plot the surviving fraction against the drug concentration or radiation dose.

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